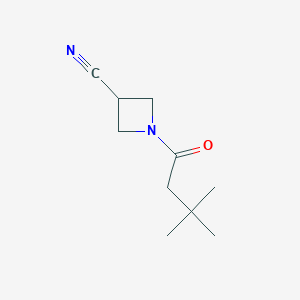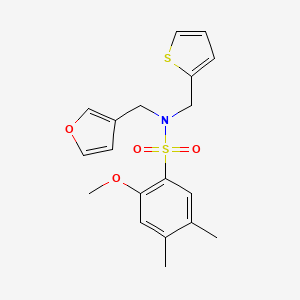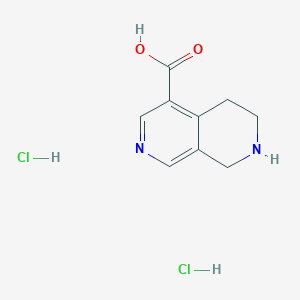
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate, also known as Boc-Abz-OCH2OBzl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a derivative of the amino acid alanine and is commonly used as a protecting group in peptide synthesis. In Additionally, we will list future directions for research on this compound.
Applications De Recherche Scientifique
Tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been extensively studied for its potential applications in drug development. It is commonly used as a protecting group in peptide synthesis, which is a crucial step in the production of therapeutic peptides. Additionally, tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. This is due to its ability to disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been shown to have minimal toxicity in vitro, making it a safe and effective compound for use in scientific research. It is also stable under a wide range of conditions, making it an ideal candidate for use in peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl in lab experiments is its stability and low toxicity. Additionally, it is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to remove the protecting group during peptide synthesis, which can lead to decreased yields.
Orientations Futures
There are several future directions for research on tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wide range of microorganisms and to investigate its mechanism of action in more detail. Additionally, there is potential for tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl to be used in the development of new therapeutic peptides for a variety of diseases. Further research is needed to explore its potential in this area.
Méthodes De Synthèse
The synthesis of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl involves the reaction of tert-butyl N-(4-aminobutyl)carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzoic acid to yield tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl. This method has been optimized and is widely used in peptide synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-phenylmethoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18(12-8-7-11-17)20-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRBTJLFIMWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate](/img/structure/B2942309.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)


![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)
![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)
![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)
![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)